Formoterol fumarate hydrate

Description

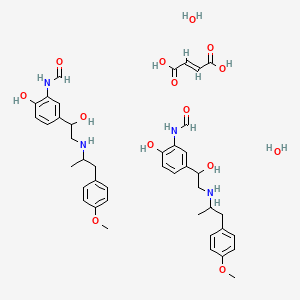

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATSWNOMCHFQGJ-XODSYJLDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N4O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183814-30-4 |

Source

|

| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4- methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2- butenedioate (2:1), hydrate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Long-Acting Beta-Agonist: A Technical Guide to the Discovery and Synthesis of Formoterol Fumarate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formoterol (B127741), a cornerstone in the management of obstructive airway diseases, represents a significant milestone in the development of long-acting beta2-adrenergic agonists (LABAs). Its unique combination of rapid onset and extended duration of action has provided profound clinical benefits for patients with asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth exploration of the discovery and synthesis of formoterol fumarate (B1241708) hydrate (B1144303), offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes.

Discovery and Development Milestones

The journey of formoterol began in the broader context of beta-agonist research, which evolved from the non-selective adrenergic agonist adrenaline to more specific beta2-selective agents like salbutamol.[1][2][3] The primary therapeutic limitation of these early short-acting beta-agonists (SABAs) was their limited duration of action, necessitating frequent dosing and offering inadequate control of nocturnal symptoms.[3]

The development of LABAs in the 1980s marked a paradigm shift in respiratory medicine.[3] Formoterol was first described in a Japanese patent application filed by Yamanouchi Pharmaceutical Co., Ltd. in 1972.[4] It was found to have a long duration of action when inhaled.[1] The (R,R)-enantiomer of formoterol is the pharmacologically active isomer, exhibiting a much higher potency than the (S,S)-enantiomer. The commercially available formoterol is often a racemic mixture of the (R,R) and (S,S) enantiomers.[5] Formoterol entered medical use in 1998 and is now widely available as a single-entity product and in combination with inhaled corticosteroids such as budesonide (B1683875) and mometasone.[5]

Clinical trials have extensively documented the efficacy and safety of formoterol. Studies in pediatric and adult patients with asthma and COPD have consistently demonstrated its ability to improve lung function and control symptoms.[6][7][8][9] The CHASE 3 Phase III study, for instance, confirmed the efficacy and safety of a budesonide/formoterol combination in children aged 6 to <12 years.[8]

Chemical Synthesis of Formoterol Fumarate Hydrate

The synthesis of formoterol, particularly its enantiomerically pure (R,R)-form, has been the subject of extensive research, leading to various synthetic strategies. Below, we detail a representative enantioselective synthesis route.

Synthesis of Key Intermediates

A common strategy for the synthesis of (R,R)-formoterol involves the coupling of two key chiral intermediates: an epoxide and an amine.

This starting material can be synthesized from 4-hydroxyacetophenone.

-

Experimental Protocol:

-

Dissolve 4-hydroxyacetophenone in a suitable solvent.

-

Add benzyl (B1604629) chloride or benzyl bromide as a benzylating agent.[10]

-

The reaction yields 4'-benzyloxyacetophenone (B47276).

-

Nitration of 4'-benzyloxyacetophenone yields 4'-Benzyloxy-3'-nitroacetophenone.[10]

-

-

Experimental Protocol:

-

Dissolve 5.4 g of 4-benzyloxy-3-nitroacetophenone (B18146) in 60 ml of chloroform (B151607).[11]

-

With stirring, add a mixture of 3.2 g of bromine and 5 ml of chloroform dropwise.[11]

-

Continue stirring for 30 minutes.[11]

-

Concentrate the reaction mixture under reduced pressure.[11]

-

Wash the resulting crystalline residue with 20 ml of benzene (B151609) and dry to yield 5.5 g of 4-benzyloxy-3-nitro-α-bromoacetophenone.[11]

-

This chiral amine is a crucial component for the enantioselectivity of the final product.

-

Experimental Protocol:

-

A chiral auxiliary, such as (R)-α-methylphenethylamine, is reacted with p-methoxyphenylacetone to form an imine.[12]

-

The imine is then reduced via hydrogenation, for example, using 5% Pt/C as a catalyst under normal pressure, to yield the chiral amine intermediate.[12]

-

The intermediate is then subjected to salt formation with L-tartaric acid in a solvent system like ethanol (B145695) and water for purification.[12]

-

The tartrate salt is then treated with a base to obtain the free chiral amine.[12]

-

Enantioselective Synthesis of (R,R)-Formoterol

This process involves the coupling of the chiral epoxide derived from 2-Bromo-4'-benzyloxy-3'-nitroacetophenone and the chiral amine, followed by deprotection and salt formation.

-

Experimental Workflow:

Caption: Enantioselective synthesis of (R,R)-Formoterol Fumarate Dihydrate.

-

Experimental Protocol:

-

Asymmetric Reduction: The starting material, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, undergoes an asymmetric reduction to form the corresponding chiral bromohydrin.

-

Epoxidation: The chiral bromohydrin is then converted to a chiral epoxide.

-

Coupling: The chiral epoxide is coupled with (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Debenzylation: The protecting benzyl groups are removed via catalytic hydrogenation (e.g., using Pd/C catalyst) to yield the (R,R)-formoterol base.[4] This reaction is typically performed in an alcohol solvent at 40-60 psi of hydrogen pressure.[4]

-

Salt Formation and Crystallization:

-

To the formoterol base (e.g., 0.176 mole, 60.6 g) in isopropanol (B130326) (960 ml) and water (200 ml), fumaric acid (0.088 mole, 10.21 g) is added.[4][13]

-

Upon cooling to room temperature, the crystals are filtered, washed with isopropanol (2 x 50 ml), and dried in a vacuum at 45°C for two days to yield formoterol fumarate dihydrate.[4][13]

-

-

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Purity | Diastereomeric Purity | Reference |

| Debenzylation | Formoterol Base | Protected (R,R)-Formoterol | 82% | 99.2% (can be increased to >99.9% with recrystallization) | - | [13] |

| Crystallization | Formoterol Fumarate Dihydrate | Formoterol Base | - | 99.2% | 99.8% | [4][13] |

| Overall Synthesis | (R,R)-Formoterol Fumarate | 2-Bromo-4'-benzyloxy-3'-nitroacetophenone | 44% | >98% | >99.5% | [4] |

Mechanism of Action: Signaling Pathway

Formoterol exerts its therapeutic effect through its action as a selective agonist of the beta2-adrenergic receptor, which is predominantly found on the smooth muscle cells of the airways.[5]

-

Signaling Pathway Diagram:

Caption: Signaling pathway of Formoterol leading to bronchodilation.

Conclusion

The discovery and development of this compound have been pivotal in advancing the treatment of asthma and COPD. Its synthesis, particularly the enantioselective routes to the active (R,R)-isomer, showcases sophisticated chemical strategies to achieve high purity and yield. A thorough understanding of its mechanism of action continues to inform its clinical application and the development of next-generation respiratory therapeutics. This guide provides a foundational resource for professionals engaged in the ongoing effort to innovate in the field of respiratory medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]

- 5. Formoterol - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Asthma Clinical Trial Data for SYMBICORT® (budesonide/formoterol fumarate dihydrate) Inhalation Aerosol [symbicorttouchpoints.com]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Benzyloxy-3-nitroacetophenone | CAS#:14347-05-8 | Chemsrc [chemsrc.com]

- 11. prepchem.com [prepchem.com]

- 12. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 13. EP0550612B1 - New process for preparing formoterol and related compounds - Google Patents [patents.google.com]

formoterol fumarate hydrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol (B127741) Fumarate (B1241708) Hydrate (B1144303) is a potent and long-acting β2-adrenergic receptor agonist renowned for its efficacy as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). Its chemical designation is a hydrated salt of formoterol and fumaric acid. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for its characterization.

Chemical Structure and Identification

Formoterol possesses two chiral centers, leading to four possible stereoisomers. The commercially available form is a racemic mixture of the (R,R) and (S,S) enantiomers. The fumarate salt is typically a dihydrate.

Chemical Structure:

IUPAC Name: (E)-but-2-enedioic acid;bis(N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide);dihydrate[1]

CAS Number: 183814-30-4[1]

Molecular Formula: C42H56N4O14[1]

Molecular Weight: 840.91 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of formoterol fumarate hydrate is presented in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white or pale tan crystalline solid | [2] |

| Melting Point | Bimodal endotherm: ~111°C (loss of water), ~136°C (melting) | [3] |

| pKa (at 25°C) | pKa1: 7.9 (phenolic group), pKa2: 9.2 (amino group) | [2] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble (1.5 g/L at pH 6.4) | |

| Methanol | Soluble | |

| 2-Propanol | Slightly soluble | |

| Acetonitrile | Practically insoluble | |

| DMSO | Soluble (20 mg/mL) | [] |

Table 3: Partition and Distribution Coefficients

| Parameter | Value | Reference(s) |

| Log Dow (pH 5) | -0.837 | |

| Log Dow (pH 7) | 0.070 | |

| Log Dow (pH 9) | 0.0895 |

Solid-State Properties

Crystallinity and Polymorphism

Formoterol fumarate is known to exhibit polymorphism, existing in various crystalline forms including three anhydrates, a dihydrate, a diethanolate, a diisopropanolate, and a dibenzylalcoholate.[5] The dihydrate form is thermodynamically stable and is the common form used in pharmaceutical formulations. The crystal structure of several of these forms has been investigated, revealing that solvation contributes to a stable and well-packed crystal lattice.[5] Detailed crystallographic data, such as unit cell parameters and space group, are typically found in specialized databases like the Cambridge Crystallographic Data Centre (CCDC).

Mechanism of Action

Formoterol is a selective agonist of the β2-adrenergic receptor. Its therapeutic effect is mediated through the activation of this G-protein coupled receptor on the surface of airway smooth muscle cells.

Signaling Pathway

The binding of formoterol to the β2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation. The key steps are as follows:

-

Receptor Activation: Formoterol binds to and activates the β2-adrenergic receptor.

-

G-Protein Activation: The activated receptor stimulates the associated Gs protein.

-

Adenylyl Cyclase Activation: The alpha subunit of the Gs protein activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

PKA Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.

Pharmacokinetics and Pharmacodynamics

Table 4: Pharmacokinetic Properties

| Parameter | Value | Reference(s) |

| Absorption | ||

| Onset of Action | 2-3 minutes | [6] |

| Tmax (inhalation) | ~5-10 minutes | |

| Distribution | ||

| Protein Binding | 61-64% | [1] |

| Metabolism | ||

| Major Pathways | Direct glucuronidation and O-demethylation | [7] |

| CYP Enzymes | CYP2D6, CYP2C19, CYP2C9, CYP2A6 | [1] |

| Excretion | ||

| Elimination Half-life | ~10 hours | [1] |

| Routes of Excretion | Urine (59-62%) and Feces (32-34%) | [7] |

Table 5: Pharmacodynamic Properties

| Parameter | Value | Reference(s) |

| Onset of Bronchodilation | Within 3 minutes | |

| Duration of Action | Up to 12 hours | [1] |

| Peak Effect | 80% of peak effect within 15 minutes |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for quality control and research.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is commonly used for the assay and determination of related substances.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Alltech Alltima C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.

-

Mobile Phase: A mixture of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and ethanol (B145695) in a 65:35 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 242 nm.

-

Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to achieve a known concentration.

-

Procedure: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram. The retention time for formoterol is used for identification, and the peak area is used for quantification against a standard of known concentration.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties, such as melting point and loss of water of hydration.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 0 °C to 350 °C.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Procedure: Place the sample and reference pans in the DSC cell. Initiate the heating program and record the heat flow as a function of temperature. The resulting thermogram will show endothermic events corresponding to dehydration and melting.

Thermogravimetric Analysis (TGA)

TGA is employed to quantify the water content in the hydrate form.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh a sample of this compound into a TGA pan.

-

Heating Rate: Typically 10 °C/min.

-

Temperature Range: Ambient to a temperature sufficient to ensure complete dehydration (e.g., 150 °C).

-

Atmosphere: Nitrogen purge.

-

Procedure: Heat the sample according to the defined temperature program and record the mass loss as a function of temperature. The weight loss corresponding to the dehydration event is used to calculate the water content.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorptions include:

-

O-H stretch: Broad band around 3200-3500 cm⁻¹ (from hydroxyl groups and water of hydration).

-

N-H stretch: Around 3300-3500 cm⁻¹ (from the formamide (B127407) and secondary amine).

-

C-H stretch: Aromatic (~3030 cm⁻¹) and aliphatic (2850-2950 cm⁻¹).

-

C=O stretch: Strong absorption around 1650-1690 cm⁻¹ (from the formamide).

-

C=C stretch: Aromatic ring absorptions around 1500-1600 cm⁻¹.

-

C-O stretch: Around 1000-1300 cm⁻¹ (from ether and alcohol groups).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural elucidation. While detailed spectral data with peak assignments are often proprietary, they are available through suppliers of certified reference materials. Solid-state NMR is particularly useful for characterizing the different polymorphic forms.

Conclusion

This compound is a well-characterized active pharmaceutical ingredient with a defined chemical structure, and its physicochemical properties are well-documented. Its potent and long-acting bronchodilatory effect is a result of its specific interaction with the β2-adrenergic receptor and the subsequent signaling cascade. The analytical methods outlined in this guide provide a robust framework for its quality control and further research. A thorough understanding of its properties is essential for the development of safe and effective inhalation drug products.

References

- 1. Formoterol fumarate dihydrate | C42H56N4O14 | CID 60196271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 5. Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Formoterol Fumarate Dihydrate Standard | Manasa Life Sciences [manasalifesciences.com]

Stereoisomers of Formoterol: A Technical Guide to Pharmacological Activity

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Formoterol (B127741), a long-acting beta-2 adrenergic agonist (LABA), is a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Administered as a racemate, it consists of a 1:1 mixture of its (R,R) and (S,S) stereoisomers. These enantiomers, while chemically similar, exhibit markedly different pharmacological profiles. This technical guide provides a comprehensive overview of the stereoisomers of formoterol, their distinct pharmacological activities, the underlying signaling pathways, and the experimental methodologies used to characterize them.

Pharmacological Differentiation of Formoterol Stereoisomers

The therapeutic effects of racemic formoterol are predominantly attributed to the (R,R)-enantiomer, also known as arformoterol.[1] The (S,S)-enantiomer is considered to be significantly less active at the beta-2 adrenergic receptor.[2]

Receptor Binding Affinity

The differential activity of the formoterol stereoisomers begins at the receptor level. The (R,R)-enantiomer demonstrates a significantly higher affinity for the human beta-2 adrenoceptor compared to the (S,S)-enantiomer. Studies have shown that (R,R)-formoterol has a binding affinity approximately 1000 times greater than that of (S,S)-formoterol.[3][4] This disparity in binding affinity is a key determinant of their differing pharmacological potencies.

| Stereoisomer | Receptor | Binding Affinity (Ki/Kd) | Reference(s) |

| (R,R)-Formoterol | Human Beta-2 Adrenoceptor | 2.9 nM | [3][4] |

| (S,S)-Formoterol | Human Beta-2 Adrenoceptor | 3100 nM | [3][4] |

| Racemic Formoterol | Guinea Pig Lung Membranes | 7.6 nM | [5] |

Functional Activity

The difference in receptor affinity translates to a marked difference in functional activity. The (R,R)-enantiomer is a potent full agonist at the beta-2 adrenoceptor, leading to robust bronchodilation. In contrast, the (S,S)-enantiomer is significantly less potent, with some studies suggesting it is over 1,000 times less potent than the (R,R)-enantiomer in inducing airway relaxation.[6][7]

| Stereoisomer | Preparation | EC50 for Relaxation | Reference(s) |

| (R,R)-Formoterol | Guinea-pig trachea & human bronchus | ~1 nM | [6] |

| Racemic Formoterol | Guinea-pig trachea & human bronchus | ~1 nM | [6] |

Metabolism

The metabolism of formoterol enantiomers also exhibits stereoselectivity. Studies using human liver microsomes have shown that the glucuronidation of (S,S)-formoterol occurs more rapidly than that of (R,R)-formoterol.[8] This difference in metabolic rate can influence the pharmacokinetic profile and duration of action of the individual isomers.

| Stereoisomer | Parameter | Value (pmol/min/mg) | Reference(s) |

| (R,R)-Formoterol | Vmax | 1435 | [8] |

| (S,S)-Formoterol | Vmax | 2086 | [8] |

| Stereoisomer | Parameter | Value (µM) | Reference(s) |

| (R,R)-Formoterol | Km | 357.2 | [8] |

| (S,S)-Formoterol | Km | 312.1 | [8] |

Signaling Pathways

The primary mechanism of action for (R,R)-formoterol is through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined signaling cascade.

Caption: Beta-2 Adrenergic Receptor Signaling Pathway for (R,R)-Formoterol.

Upon binding of (R,R)-formoterol, the beta-2 adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[9] The alpha subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[9][10]

While (R,R)-formoterol is a potent activator of this pathway, the role of (S,S)-formoterol is less clear. Some studies suggest that (S,S)-formoterol may have pro-inflammatory effects and can enhance the production of mediators like IL-4 from mast cells, although it does not appear to significantly contribute to bronchodilation.[11]

Experimental Protocols

The characterization of formoterol stereoisomers relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the formoterol isomers to the beta-2 adrenergic receptor.

Caption: General Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the beta-2 adrenergic receptor. This typically involves homogenization and centrifugation to isolate the membrane fraction.[12][13]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled formoterol isomer (competitor).[12]

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[13]

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.[13]

-

Data Analysis: The data is analyzed to determine the concentration of the formoterol isomer that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[14]

cAMP Accumulation Assay

This functional assay measures the ability of the formoterol isomers to stimulate the production of intracellular cAMP.

Methodology:

-

Cell Culture: Cells expressing the beta-2 adrenergic receptor are cultured in appropriate media.[15]

-

Stimulation: The cells are treated with varying concentrations of the formoterol isomers.[15]

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay or a reporter gene assay.[16][17]

-

Data Analysis: The data is used to generate dose-response curves and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).[18]

In Vivo Bronchoconstriction Models

Animal models, such as the histamine- or methacholine-challenged guinea pig, are used to assess the in vivo bronchodilatory effects of the formoterol isomers.

Methodology:

-

Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph to measure airway resistance.[19]

-

Bronchoconstriction Induction: Bronchoconstriction is induced by administering an aerosolized bronchoconstrictor agent, such as histamine (B1213489) or methacholine.[19][20]

-

Drug Administration: The formoterol isomers are administered, typically via inhalation, prior to the bronchoconstrictor challenge.[4]

-

Measurement of Airway Function: Changes in airway resistance are monitored to assess the degree of bronchoprotection afforded by the formoterol isomers.[19]

Conclusion

The pharmacological activity of formoterol is highly stereospecific, with the (R,R)-enantiomer being the primary contributor to its therapeutic effects. This stereoselectivity is evident in receptor binding, functional activity, and metabolism. A thorough understanding of the distinct properties of each stereoisomer is crucial for the development of more refined and potentially safer respiratory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of formoterol and other chiral beta-2 adrenergic agonists.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Effects of (R,R)- and (R,R/S,S)-Formoterol on Airway Relaxation and Contraction in an Experimental Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective glucuronidation of formoterol by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 11. (S,S)-formoterol increases the production of IL-4 in mast cells and the airways of a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. promega.com [promega.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Formoterol Fumarate Hydrate and the Beta-2 Adrenergic Receptor: A Deep Dive into Molecular Interaction and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol (B127741) fumarate (B1241708) hydrate (B1144303) is a highly potent and selective long-acting beta-2 adrenergic receptor (β2AR) agonist.[1] Its therapeutic efficacy in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) is rooted in its specific interaction with the β2AR, a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle cells of the airways.[2] This technical guide provides an in-depth exploration of the molecular interactions, signaling cascades, and experimental methodologies used to characterize the binding and activation of the β2AR by formoterol.

Molecular Interaction and Binding Affinity

Formoterol is recognized for its high affinity and selectivity for the β2AR.[1] The binding of formoterol to the β2AR is a critical determinant of its potency and duration of action. The interaction involves key residues within the transmembrane domains of the receptor. Site-directed mutagenesis has identified Asp113 in the third transmembrane domain and Ser204/207 in the fifth transmembrane domain as crucial for agonist binding and receptor activation.[3][4]

The long duration of action of formoterol is attributed, in part, to its moderate lipophilicity, allowing it to partition into the cell membrane, creating a local depot from which it can continuously engage the receptor.[1][3]

Quantitative Binding and Functional Data

The following tables summarize key quantitative parameters defining the interaction of formoterol and other relevant β2AR agonists with the receptor.

| Compound | Receptor Subtype | pKi | Reference |

| Formoterol | Beta-2 | 8.2 ± 0.09 | [5] |

| Salmeterol | Beta-2 | 8.3 ± 0.04 | [5] |

| Albuterol | Beta-2 | 5.83 ± 0.06 | [5] |

| Fenoterol | Beta-2 | 6.33 ± 0.07 | [5] |

| Formoterol | Beta-1 | 6.25 ± 0.06 | [5] |

| Salmeterol | Beta-1 | 5.7 ± 0.04 | [5] |

| Albuterol | Beta-1 | 4.71 ± 0.16 | [5] |

| Fenoterol | Beta-1 | 5.67 ± 0.05 | [5] |

| Compound | pD2 | Efficacy (% Relaxation) | Reference |

| Formoterol | 8.9 ± 0.03 | 86 ± 5% | [5] |

| Salmeterol | 9.2 ± 0.03 | 62 ± 3% | [5] |

| L-Isoproterenol | Not Specified | > 90% | [5] |

| Fenoterol | Not Specified | > 90% | [5] |

| Albuterol | Not Specified | Equally efficacious to Formoterol | [5] |

Signaling Pathways

Upon binding of formoterol, the β2AR undergoes a conformational change, initiating a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the stimulatory G-protein (Gs).[6]

Canonical Gs-cAMP Pathway

The classical signaling pathway for the β2AR involves its interaction with the heterotrimeric Gs protein.[7] Agonist binding promotes the exchange of GDP for GTP on the α-subunit of Gs (Gαs), leading to its dissociation from the βγ-subunits.[2] The activated Gαs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] cAMP acts as a second messenger, activating Protein Kinase A (PKA).[10] PKA, in turn, phosphorylates various downstream targets, leading to the relaxation of airway smooth muscle.[3][6]

References

- 1. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

Formoterol Fumarate Hydrate: A Deep Dive into Preclinical Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of formoterol (B127741) fumarate (B1241708) hydrate, a potent and long-acting β2-adrenergic receptor agonist. The information presented herein is curated from a variety of scientific literature and regulatory documents to support researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this important bronchodilator in key preclinical models.

Pharmacokinetic Profile

The pharmacokinetic properties of formoterol have been characterized in several preclinical species, primarily in rats and dogs. These studies reveal species-specific differences in bioavailability and metabolism, which are crucial for the interpretation of toxicology data and for predicting human pharmacokinetics.

Absorption

Following oral administration, formoterol is absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism, particularly in rats, leading to low oral bioavailability.[1][2] Intravenous administration results in much higher plasma concentrations of the unchanged drug in both rats and dogs.[1][3]

Distribution

Details on the specific tissue distribution of formoterol in preclinical models are not extensively published in the readily available literature. However, as a lipophilic compound, it is expected to distribute into various tissues. In rats, the volume of distribution has been estimated to be approximately 9.2 L/kg.[2]

Metabolism

The primary metabolic pathway for formoterol in preclinical species is direct glucuronidation.[2][3] The main metabolite identified is the 2-O-glucuronide of formoterol.[3] In rats, formoterol is extensively metabolized, with only a small fraction of the administered dose being detected as the unchanged drug in plasma.[3] Dogs, in contrast, show a higher proportion of unchanged formoterol in plasma after oral administration.[3]

Excretion

Formoterol and its metabolites are excreted through both renal and fecal routes.[3] In rats and dogs, a significant portion of the administered dose is eliminated in the feces, which is consistent with the observed biliary excretion.[3] Biliary excretion was found to be more extensive in rats compared to dogs.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of formoterol in rats and dogs.

Table 1: Pharmacokinetic Parameters of Formoterol in Rats

| Parameter | Route of Administration | Value | Reference |

| Elimination Half-life (t½) | Intravenous | 1.4 - 1.7 hours | [2][3] |

| Oral Bioavailability | Oral | 2.3 - 5.5% | [1] |

| Total Plasma Clearance | Intravenous | 6.3 L/h/kg | [2] |

| Volume of Distribution (Vd) | Intravenous | 9.2 L/kg | [2] |

| Biliary Excretion (% of oral dose) | Oral | 65% | [3] |

| Urinary Excretion (% of dose) | Oral/Intravenous | 36 - 45% | [3] |

| Fecal Excretion (% of dose) | Oral/Intravenous | 50 - 56% | [3] |

Table 2: Pharmacokinetic Parameters of Formoterol in Dogs

| Parameter | Route of Administration | Value | Reference |

| Elimination Half-life (t½) | Intravenous | 2.9 hours | [2] |

| Elimination Half-life (t½) | Oral | 4 - 6 hours | [3] |

| Oral Bioavailability | Oral | 40 - 62% | [1] |

| Biliary Excretion (% of oral dose) | Oral | 31% | [3] |

| Urinary Excretion (% of dose) | Oral/Intravenous | 36 - 45% | [3] |

| Fecal Excretion (% of dose) | Oral/Intravenous | 50 - 56% | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following sections outline typical methodologies used in the pharmacokinetic and metabolism studies of formoterol.

Animal Models

-

Species: Male Wistar rats and Beagle dogs are commonly used models.[3][4]

-

Housing and Care: Animals are typically housed in controlled environments with respect to temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

Dosing and Sample Collection

-

Dosing: Formoterol fumarate, often radiolabeled with tritium (B154650) ([³H]), is administered via oral gavage or intravenous injection.[3] Dosing solutions are typically prepared in appropriate vehicles such as water or a suitable buffer.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing via appropriate routes (e.g., tail vein in rats, cephalic vein in dogs). Plasma is separated by centrifugation and stored frozen until analysis.

-

Excreta Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces.[3]

-

Bile Collection: In some studies, the bile duct is cannulated for the collection of bile to assess biliary excretion.[3]

Analytical Methodology

The quantification of formoterol and its metabolites in biological matrices requires sensitive and specific analytical methods.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.[4][5]

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the primary technique used for separating formoterol from its metabolites and endogenous plasma components. A C18 reversed-phase column is commonly employed with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).[4][5]

-

Detection: Tandem mass spectrometry (LC-MS/MS) is the preferred method for detection and quantification due to its high sensitivity and selectivity.[4][5] Electrospray ionization (ESI) in the positive ion mode is typically used. For radiolabeled studies, radioactivity in plasma, urine, and feces is measured using liquid scintillation counting.[3]

Visualizations

Signaling Pathway

Formoterol exerts its therapeutic effect by activating the β2-adrenergic receptor, which triggers a downstream signaling cascade leading to bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Caption: Preclinical Pharmacokinetic Study Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Disposition and metabolism of formoterol fumarate, a new bronchodilator, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of formoterol in rat plasma by liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrar.org [ijrar.org]

The Dichotomy of Action: An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Formoterol Fumarate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formoterol (B127741) fumarate (B1241708) hydrate (B1144303) is a potent and long-acting β2-adrenergic receptor agonist widely utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). A comprehensive understanding of its pharmacological profile, from molecular interactions to systemic effects, is paramount for ongoing research and development in respiratory medicine. This technical guide provides a detailed examination of the in vitro and in vivo effects of formoterol, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

Formoterol exerts its therapeutic effects primarily through its high-affinity and selective agonism at the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.[1][2][3][4] This interaction initiates a downstream signaling cascade, leading to bronchodilation.

Upon binding to the β2-adrenergic receptor, formoterol induces a conformational change that facilitates the coupling and activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular targets. The key consequence in airway smooth muscle is the phosphorylation of proteins involved in regulating intracellular calcium levels and the contractile apparatus, ultimately resulting in smooth muscle relaxation and bronchodilation.[3]

In Vitro Profile

In vitro studies are fundamental in characterizing the molecular and cellular effects of formoterol, providing quantitative measures of its receptor affinity, selectivity, potency, and efficacy in a controlled environment.

Quantitative Data

The following tables summarize key quantitative parameters of formoterol's in vitro activity.

Table 1: Receptor Binding Affinity and Selectivity

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| pKi (β2) | Human | Lung Membranes | 8.2 ± 0.09 | [5] |

| pKi (β1) | Human | Lung Membranes | 6.25 ± 0.06 | [5] |

| Selectivity (β2/β1) | Human | Lung Membranes | ~200-fold | [1] |

| Kd ([3H]formoterol) | Human | Lung Membranes | 1.05 ± 0.17 nM | [6] |

| Bmax ([3H]formoterol) | Human | Lung Membranes | 67.8 ± 8.1 fmol/mg protein | [6] |

| Kd ([3H]formoterol) | Guinea Pig | Lung Membranes | 1.34 ± 0.15 nM | [6] |

| Bmax ([3H]formoterol) | Guinea Pig | Lung Membranes | 154.9 ± 8.0 fmol/mg protein | [6] |

Table 2: Functional Potency and Efficacy

| Parameter | Species | Tissue | Value | Reference |

| pD2 | Guinea Pig | Tracheal Spirals | 8.9 ± 0.03 | [5] |

| EC50 (Relaxation) | Guinea Pig | Tracheal Strip | 0.3 nmol/L | [7] |

| Efficacy vs. Isoproterenol | Guinea Pig | Tracheal Spirals | Full agonist | [8] |

| Efficacy vs. Salmeterol (B1361061) | Guinea Pig | Tracheal Spirals | More efficacious (86 ± 5% vs. 62 ± 3%) | [5] |

Experimental Protocols

These assays are employed to determine the affinity (Kd or Ki) and density (Bmax) of formoterol for β-adrenergic receptors.

-

Objective: To quantify the binding characteristics of formoterol to β1- and β2-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Lung tissue from humans or animal models is homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]formoterol or [125I]iodocyanopindolol, in the presence of varying concentrations of unlabeled formoterol.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: Competition binding data are analyzed using non-linear regression to determine the Ki or IC50 value. Saturation binding experiments are used to determine Kd and Bmax.

-

These experiments assess the functional effects of formoterol, such as smooth muscle relaxation, in isolated tissues.

-

Objective: To determine the potency (EC50 or pD2) and efficacy (Emax) of formoterol in inducing airway smooth muscle relaxation.

-

Methodology:

-

Tissue Preparation: Tracheal rings or bronchial strips are dissected from animal models (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Contraction: The tissues are pre-contracted with an agent such as histamine (B1213489) or carbachol (B1668302) to induce a stable level of tone.

-

Drug Addition: Cumulative concentrations of formoterol are added to the bath, and the resulting relaxation is measured isometrically using a force transducer.

-

Data Analysis: Concentration-response curves are constructed to calculate the EC50 (the concentration of formoterol that produces 50% of the maximal response) and Emax (the maximum relaxation effect).

-

In Vivo Profile

In vivo studies are crucial for evaluating the therapeutic effects of formoterol in a whole-organism context, providing insights into its bronchodilatory and potential anti-inflammatory properties, as well as its duration of action.

Quantitative Data

The following tables summarize key quantitative parameters of formoterol's in vivo activity in animal models.

Table 3: Bronchodilatory Effects in Animal Models

| Parameter | Species | Model | Dosage | Effect | Reference |

| Inhibition of Bronchoconstriction | Guinea Pig | Histamine-induced | 10 & 100 mg/mL | Dose-related inhibition | [9] |

| Increase in FEV1 | Human | Reversible airways obstruction | 12 µg | 26% increase at 12 hours | [10] |

| Increase in sGaw | Human | Reversible airways obstruction | 12, 24, 48 µg | Significant increase at 1 minute | [10] |

| Inhibition of AHR | Mouse | Aspergillus fumigatus-induced severe asthma | Not specified | Significant dose-dependent inhibition | [11] |

Table 4: Anti-inflammatory Effects in Animal Models

| Parameter | Species | Model | Dosage | Effect | Reference |

| Inhibition of PPE | Guinea Pig | Histamine-induced | 100 mg/mL | Inhibition for 2-4 hours | [9] |

| Reduction in Inflammatory Cells (BALF) | Rat | Cadmium-induced inflammation | Not specified | Significant decrease in total cells, neutrophils, and macrophages | [12] |

| Reduction in MMP-9 Activity | Rat | Cadmium-induced inflammation | Not specified | Significant attenuation | [12] |

| Inhibition of Inflammatory Cells (BALF) | Mouse | Ovalbumin-induced | 2.0 mg/kg | Almost complete inhibition | [13] |

| ID50 (Total Cells) | Mouse | Ovalbumin-induced | 1.48 mg/kg | - | [13] |

| ID50 (Eosinophils) | Mouse | Ovalbumin-induced | 0.80 mg/kg | - | [13] |

Experimental Protocols

These models are used to simulate the pathophysiology of human airway diseases and to evaluate the efficacy of therapeutic agents like formoterol.

-

Objective: To assess the bronchodilatory and anti-inflammatory effects of formoterol in a relevant disease model.

-

Methodology:

-

Sensitization and Challenge: Animals (e.g., guinea pigs, mice) are sensitized to an allergen (e.g., ovalbumin) and subsequently challenged with the same allergen to induce an asthmatic phenotype, characterized by airway hyperresponsiveness and inflammation. COPD models can be induced by exposure to irritants like lipopolysaccharide or cadmium.[12][13][14][15]

-

Drug Administration: Formoterol is administered to the animals, typically via inhalation or intratracheal instillation, before or after the allergen/irritant challenge.

-

Assessment of Bronchodilation: Airway function is measured using techniques such as whole-body plethysmography to assess airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine).

-

Assessment of Inflammation: At the end of the study, bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The BAL fluid is then analyzed for the number and type of inflammatory cells (e.g., eosinophils, neutrophils) and the levels of inflammatory mediators. Lung tissue may also be collected for histological analysis.

-

Data Analysis: Statistical analysis is performed to compare the effects of formoterol treatment with a vehicle control group.

-

Discussion: Bridging In Vitro and In Vivo Findings

The in vitro data for formoterol fumarate hydrate clearly establish its high affinity and selectivity for the β2-adrenergic receptor, which translates to its potent bronchodilatory effects observed in isolated airway tissues.[1][5][16] The high potency (pD2 of 8.9) seen in vitro is consistent with the rapid onset of action observed in in vivo studies, where significant bronchodilation occurs within minutes of inhalation.[5][10]

The long duration of action of formoterol, a key clinical feature, is attributed to its lipophilicity, allowing it to be retained in the cell membrane in the vicinity of the β2-receptor.[16][17] This sustained receptor activation underlies the prolonged bronchodilation seen in both animal models and human subjects.

The anti-inflammatory effects of formoterol observed in some in vivo models, such as the reduction of inflammatory cell influx and mediator release, are thought to be a consequence of β2-receptor activation on various inflammatory cells.[9][12][13] However, it is important to note that the anti-inflammatory properties of formoterol are generally considered to be less pronounced than its bronchodilatory effects, and some studies in specific severe asthma models have shown no significant impact on airway inflammation.[11][18] This highlights the importance of the specific in vivo model and inflammatory stimulus in determining the observed effects.

Conclusion

This compound is a highly effective long-acting β2-adrenergic receptor agonist with a well-defined pharmacological profile. Its high affinity, selectivity, and potency for the β2-receptor, as demonstrated in in vitro studies, directly translate to its rapid and sustained bronchodilatory effects observed in vivo. While it exhibits some anti-inflammatory properties in certain preclinical models, its primary therapeutic benefit lies in its ability to relax airway smooth muscle. The comprehensive data from both in vitro and in vivo investigations underscore the robust scientific foundation for the clinical use of formoterol in the management of obstructive airway diseases. This guide provides a foundational resource for researchers and professionals in the field, facilitating a deeper understanding of this important therapeutic agent.

References

- 1. DailyMed - FORMOTEROL FUMARATE- formoterol fumarate dihydrate solution [dailymed.nlm.nih.gov]

- 2. Formoterol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Time course of bronchodilating effect of inhaled formoterol, a potent and long acting sympathomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of bronchodilating and antiinflammatory activities of oral formoterol and its (R,R)-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of salmeterol and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy of salmeterol and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological basis for duration of effect: formoterol and salmeterol versus short-acting beta 2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Formoterol Fumarate Hydrate: A Technical Guide for Asthma and COPD Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of formoterol (B127741) fumarate (B1241708) hydrate (B1144303), a long-acting beta-2 adrenergic agonist (LABA) pivotal in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD). This document details its mechanism of action, key experimental protocols for its evaluation, and a summary of quantitative data from preclinical and clinical research.

Core Concepts: Mechanism of Action

Formoterol fumarate hydrate is a potent and selective agonist for the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.[1] Its therapeutic effect in asthma and COPD is primarily attributed to its ability to induce bronchodilation by relaxing the smooth muscles in the airways.[2][3] This effect is mediated through the canonical β2-adrenergic receptor signaling pathway.

Upon inhalation, formoterol binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[4] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5]

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6] PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.[7]

Quantitative Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Receptor Binding Affinity

| Radioligand | Preparation | Ki (nM) | Reference |

| [3H]formoterol | Guinea pig lung membranes | 1.34 ± 0.15 | [8] |

| [3H]formoterol | Human lung membranes | 1.05 ± 0.17 | [8] |

| [3H]ICI 118,551 | Guinea pig lung β2-adrenoceptors | 7.6 | [8] |

Table 2: In Vitro Functional Potency

| Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Bronchodilation | Histamine-contracted guinea pig tracheal spirals | pD2 | 9.6 ± 0.4 | [8] |

| cAMP Accumulation | Human airway smooth muscle cells | Formoterol (10nM) induced cAMP increase | Approx. equivalent to 10µM Forskolin | [9] |

| cAMP Accumulation | Human airway smooth muscle cells | Formoterol (30nM) induced cAMP increase | Approx. equivalent to 100µM Forskolin | [9] |

Table 3: Clinical Efficacy in COPD Patients (FEV1 Improvement)

| Study | Dose | Change in FEV1 AUC0-12h vs. Placebo (L) | p-value | Reference |

| Randomized, double-blind, crossover | 2.4 µg MDI | Superior to placebo | <0.001 | [10] |

| Randomized, double-blind, crossover | 4.8 µg MDI | Superior to placebo | <0.001 | [10] |

| Randomized, double-blind, crossover | 9.6 µg MDI | Superior to placebo | <0.001 | [10] |

| 12-week, randomized, double-blind | 20 µg nebulized | Significantly increased | <0.0001 | [11] |

| 3-month, randomized, controlled | 4.5 µg b.i.d. | Significant improvement | N/A | [12] |

| 3-month, randomized, controlled | 9 µg b.i.d. | Significant improvement | N/A | [12] |

| 3-month, randomized, controlled | 18 µg b.i.d. | Significant improvement | N/A | [12] |

Table 4: Clinical Efficacy in Asthma Patients (FEV1 Improvement)

| Study | Dose | Outcome | Reference |

| Double-blind, randomized, placebo-controlled (children) | N/A | Improvement in FEV1 (p < 0.001) | [13] |

| Double-blind cross-over (children) | 12 µg | Significantly better bronchodilating effect than salbutamol (B1663637) at 8h and 12h | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the research and development of this compound.

In Vitro Assays

This protocol is adapted from methodologies used to determine the binding affinity of ligands to the β2-adrenergic receptor.[4][15][16]

Objective: To determine the inhibition constant (Ki) of formoterol for the β2-adrenergic receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the β2-adrenergic receptor.

-

Radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]-Dihydroalprenolol).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membrane preparation, radioligand at a fixed concentration (typically near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol) to block all specific binding.

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of formoterol.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the formoterol concentration.

-

Determine the IC50 value (the concentration of formoterol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol describes the evaluation of the relaxant effects of formoterol on isolated tracheal tissue.[17][18][19]

Objective: To determine the potency (EC50) and efficacy (Emax) of formoterol in relaxing pre-contracted airway smooth muscle.

Materials:

-

Tracheal tissue from a suitable animal model (e.g., guinea pig).

-

Physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Contractile agent (e.g., histamine (B1213489) or methacholine).

-

This compound.

-

Isolated organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings or strips.

-

Mounting: Suspend the tracheal preparations in the organ bath chambers containing the physiological salt solution. Attach one end to a fixed hook and the other to an isometric force transducer. Apply a resting tension (e.g., 1 g).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes of fresh physiological solution.

-

Contraction: Induce a stable, submaximal contraction using a contractile agent (e.g., histamine at 10 µM).

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add formoterol to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 1 µM). Allow the response to stabilize at each concentration before adding the next.

-

Data Analysis:

-

Record the relaxation at each formoterol concentration as a percentage of the initial contraction.

-

Plot the percentage of relaxation against the logarithm of the formoterol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of formoterol that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).

-

Preclinical In Vivo Models

This model is commonly used to study allergic asthma and evaluate the efficacy of anti-asthmatic drugs.[20][21][22]

Objective: To induce an asthmatic phenotype in guinea pigs and assess the effect of formoterol on airway hyperresponsiveness.

Procedure:

-

Sensitization:

-

On day 0, sensitize guinea pigs with an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.

-

A booster injection of OVA may be given on day 7 or 14.

-

-

Challenge:

-

Starting on day 21, challenge the sensitized animals with aerosolized OVA for a set duration (e.g., 10 minutes) daily for several days.

-

-

Treatment:

-

Administer formoterol (e.g., via inhalation or intraperitoneal injection) at a specified time before the final OVA challenge.

-

-

Assessment of Airway Hyperresponsiveness:

-

Measure airway responsiveness to a bronchoconstrictor agent like methacholine (B1211447) using whole-body plethysmography or invasive techniques to measure lung resistance and compliance.[2][23]

-

Compare the dose-response curves to methacholine in formoterol-treated animals versus control groups.

-

This model mimics the chronic inflammation and emphysema characteristic of human COPD.[24][25][26][27]

Objective: To induce a COPD-like phenotype in mice and evaluate the therapeutic potential of formoterol.

Procedure:

-

Exposure:

-

Expose mice to cigarette smoke (e.g., whole-body or nose-only exposure) for a prolonged period (e.g., 4-6 months). Control groups are exposed to filtered air.

-

-

Treatment:

-

Administer formoterol to a subset of the smoke-exposed mice during the final weeks of the exposure period.

-

-

Assessment:

-

Lung Function: Measure lung function parameters such as forced expiratory volume in 0.1 seconds (FEV0.1), forced vital capacity (FVC), and lung compliance using specialized equipment for small animals.

-

Inflammation: Analyze bronchoalveolar lavage (BAL) fluid for inflammatory cell counts and cytokine levels.

-

Histopathology: Examine lung tissue sections for evidence of emphysema (e.g., mean linear intercept) and inflammation.

-

Clinical Trial Protocols

Spirometry is a standard method for assessing lung function in clinical trials for asthma and COPD.[10][11][28][29][30]

Objective: To measure the Forced Expiratory Volume in one second (FEV1) to assess the efficacy of formoterol.

Procedure:

-

Patient Preparation: Ensure the patient has not used short-acting bronchodilators for at least 6-8 hours and long-acting bronchodilators for at least 12-24 hours prior to testing. The patient should be seated comfortably.

-

Instruction and Demonstration: The technician explains and demonstrates the maneuver: a maximal inhalation followed by a forceful and complete exhalation into the spirometer.

-

Maneuver: The patient performs the maneuver, with the technician providing encouragement to ensure maximal effort.

-

Acceptability and Repeatability: At least three acceptable maneuvers must be performed. The two largest FVC and FEV1 values should be within 150 mL of each other.

-

Data Recording: The highest FEV1 and FVC values from the acceptable maneuvers are recorded.

-

Post-Dose Measurement: After administration of the study drug (formoterol or placebo), spirometry is repeated at specified time points (e.g., 15, 30, 60 minutes, and then hourly for up to 12 hours) to assess the change in FEV1 from baseline.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Measurement of Airway Hyperresponsiveness [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]

- 6. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. physoc.org [physoc.org]

- 10. inshealth.org [inshealth.org]

- 11. cdn.lmu-klinikum.de [cdn.lmu-klinikum.de]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. rroij.com [rroij.com]

- 19. scireq.com [scireq.com]

- 20. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stigmasterol Modulates Allergic Airway Inflammation in Guinea Pig Model of Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment of Airway Hyperresponsiveness in Mouse Models | Society for Mucosal Immunology [socmucimm.org]

- 24. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Long-term nose-only cigarette smoke exposure induces emphysema and mild skeletal muscle dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A mechanistic study of cigarette smoke-induced COPD in C57BL/6 mice: The impact of switching to pMRTP [pmiscience.com]

- 28. ashfordstpeters.net [ashfordstpeters.net]

- 29. Standardization of Spirometry 2019 Update. An Official American Thoracic Society and European Respiratory Society Technical Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 30. allwales.icst.org.uk [allwales.icst.org.uk]

Preliminary Investigation of Formoterol Fumarate Hydrate's Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anti-inflammatory effects of formoterol (B127741) fumarate (B1241708) hydrate (B1144303), a long-acting beta2-agonist (LABA). The information presented is collated from a range of in-vitro and in-vivo studies, focusing on the molecular mechanisms and cellular responses modulated by this compound.

Executive Summary

Formoterol fumarate hydrate, in addition to its well-established bronchodilatory properties, exhibits a spectrum of anti-inflammatory activities. These effects are mediated through various mechanisms, including the modulation of inflammatory cell function, reduction of pro-inflammatory cytokine release, and interaction with key intracellular signaling pathways. Notably, formoterol has been shown to impact the activity of neutrophils and eosinophils, key effector cells in respiratory inflammation. Its influence on cytokine production is complex and can be cell-type and stimulus-dependent. Furthermore, evidence suggests an interplay with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This document synthesizes the available quantitative data, details the experimental methodologies used in these investigations, and visualizes the implicated signaling cascades.

Data Presentation: Quantitative Effects of Formoterol on Inflammatory Markers

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various studies.

Table 1: Effect of Formoterol on Inflammatory Cell Function

| Cell Type | Experimental Model | Formoterol Concentration | Observed Effect | Citation |

| Eosinophils | In-vitro trans-basement membrane migration | 0.1 µM | Modestly but significantly attenuated migration stimulated by neutrophils and IL-8. | [1][2] |

| Eosinophils | In-vitro activation (CD11b upregulation) by fibroblast-conditioned medium | 10⁻⁸ M | Inhibited upregulation of CD11b to 38% of control. | [3][4] |

| Eosinophils | In-vitro activation (L-selectin shedding) by fibroblast-conditioned medium | 10⁻⁸ M | Inhibited L-selectin shedding to 27% of control. | [3][4] |

| Neutrophils | In-vivo acute pulmonary inflammation in rats (cadmium-induced) | Not specified | Significantly decreased neutrophil counts in bronchoalveolar lavage fluid. | [5][6] |

| Neutrophils | In-vivo lipopolysaccharide-induced accumulation in guinea-pig lung | >100 µg/ml (nebulized) | Inhibited neutrophil accumulation at doses greater than those for bronchodilation. | [7] |

| Macrophages | In-vivo acute pulmonary inflammation in rats (cadmium-induced) | Not specified | Significantly decreased macrophage counts in bronchoalveolar lavage fluid. | [5][6] |

Table 2: Effect of Formoterol on Cytokine and Adhesion Molecule Expression

| Cell Type / Model | Inflammatory Mediator | Formoterol Concentration | Observed Effect | Citation |

| Human Lung Fibroblasts | GM-CSF (IL-1β stimulated) | 10⁻⁹ M and above | Additive inhibitory effect with budesonide (B1683875). | [8][9] |

| Human Lung Fibroblasts | ICAM-1 (IL-1β stimulated) | 10⁻⁹ M and above | Additive inhibitory effect with budesonide. | [8][9] |

| Human Lung Fibroblasts | VCAM-1 (IL-1β stimulated) | 10⁻⁹ M and above | Additive inhibitory effect with budesonide. | [8][9] |

| Human Lung Fibroblasts | IL-8 (IL-1β stimulated) | Not specified | No influence on IL-8 production. | [8][9] |

| Primary Bronchial Epithelial Cells | IL-6 (organic dust stimulated) | 10⁻¹³ - 10⁻⁶ M | Increased IL-6 release. | [10][11] |

| Primary Bronchial Epithelial Cells | IL-8 (organic dust stimulated) | 10⁻¹³ - 10⁻⁶ M | Enhanced IL-8 release. | [11] |

| A549 Cells | IL-6 and IL-8 (organic dust stimulated) | 10⁻¹³ - 10⁻⁶ M | Enhanced release of both cytokines. | [11] |

| Human Bronchial Epithelial Cells | ICAM-1 and IL-8 (TNF-α stimulated) | Not specified | Additively reduced by beclomethasone (B1667900)/formoterol combination. | [12] |

| Human Endothelial Cells | E-selectin and IL-8 (TNF-α stimulated) | Not specified | Additively reduced by beclomethasone/formoterol combination. | [12] |

| Peripheral Blood Mononuclear Cells (from atopic asthmatics) | IL-5, IL-13, IFN-γ (allergen-induced) | Not specified | Significantly suppressed production in a dose-dependent manner. | [13] |

| Sputum from Asthmatic Patients | IL-8 | 24 µg bid for 4 weeks | Significantly reduced IL-8 levels compared to placebo. | [14] |

| Lung Adenocarcinoma Cells (A549) | IL-8 (Cigarette Smoke Extract induced) | 10⁻⁸ M | Counteracted the CSE-induced increase in IL-8 release. | [15] |

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the anti-inflammatory effects of formoterol.

In-Vitro Eosinophil Trans-Basement Membrane Migration Assay

-

Objective: To assess the effect of formoterol on eosinophil migration through a basement membrane in response to neutrophil-derived signals.[1][2]

-

Cell Isolation: Neutrophils and eosinophils were isolated from the peripheral blood of healthy donors.[1][2]

-

Experimental Setup: A modified Boyden's chamber with a Matrigel-coated transwell insert was used.[2]

-

Procedure:

-

Neutrophils were pre-incubated with or without formoterol (0.1 µM) at 37°C for 30 minutes.[2]

-

Eosinophils were added to the upper compartment of the chamber.[2]

-

The lower compartment contained medium with the pre-incubated neutrophils and interleukin-8 (IL-8) as a chemoattractant.[2]

-

After a 90-minute incubation, the number of migrated eosinophils in the lower chamber was quantified using an eosinophil peroxidase assay.[2]

-

Cytokine Release from Primary Bronchial Epithelial Cells (PBEC)

-

Objective: To determine the effect of formoterol on pro-inflammatory cytokine release from airway epithelial cells.[10][11]

-

Cell Culture: Primary bronchial epithelial cells were cultured.[10]

-

Stimulation: Cells were stimulated with organic dust to induce an inflammatory response.[10]

-

Treatment: Non-stimulated and dust-stimulated cells were incubated with formoterol at various concentrations (10⁻¹³-10⁻⁶ M) for 24 hours.[11]

-

Analysis: The concentrations of IL-6 and IL-8 in the cell culture supernatant were measured by Enzyme-Linked Immunosorbent Assay (ELISA).[10][11]

-

Mechanism of Action: Propranolol or sotalol (B1662669) were used as beta-blockers to confirm the involvement of beta2-adrenoceptors.[11]

In-Vivo Model of Acute Pulmonary Inflammation

-

Objective: To investigate the anti-inflammatory properties of formoterol in a rat model of acute lung inflammation.[5][6]

-

Animal Model: Male Wistar rats were used.[16]

-

Induction of Inflammation: Acute pulmonary inflammation was induced by cadmium inhalation.[6]

-